(1S)-1-(2,3-Difluorophenyl)ethanol (1S)-1-(2,3-Difluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 691881-96-6
VCID: VC6166837
InChI: InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
SMILES: CC(C1=C(C(=CC=C1)F)F)O
Molecular Formula: C8H8F2O
Molecular Weight: 158.148

(1S)-1-(2,3-Difluorophenyl)ethanol

CAS No.: 691881-96-6

Cat. No.: VC6166837

Molecular Formula: C8H8F2O

Molecular Weight: 158.148

* For research use only. Not for human or veterinary use.

(1S)-1-(2,3-Difluorophenyl)ethanol - 691881-96-6

Specification

CAS No. 691881-96-6
Molecular Formula C8H8F2O
Molecular Weight 158.148
IUPAC Name (1S)-1-(2,3-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1
Standard InChI Key IWMIWBJLOWDKSQ-YFKPBYRVSA-N
SMILES CC(C1=C(C(=CC=C1)F)F)O

Introduction

Structural and Chemical Identity

(1S)-1-(2,2-Difluorophenyl)ethanol belongs to the class of fluorinated benzenemethanols, featuring a hydroxyl group at the chiral center and two fluorine atoms at the 2- and 3-positions of the aromatic ring. Its IUPAC name is (1S)-1-(2,3-difluorophenyl)ethanol, and its stereochemistry is critical for interactions with biological targets. The compound’s structural attributes include:

PropertyValue
Molecular FormulaC₈H₈F₂O
Molecular Weight158.15 g/mol
SMILESCC@HC1=C(C(=CC=C1)F)F
InChIKeyIWMIWBJLOWDKSQ-YFKPBYRVSA-N
Optical RotationNot reported
SolubilityLimited data; likely polar aprotic solvents

The fluorine atoms at the 2- and 3-positions induce electron-withdrawing effects, enhancing the compound’s stability and modulating its lipophilicity. This structural motif is common in bioactive molecules, where fluorine substitution improves metabolic stability and target binding .

Synthesis and Enantioselective Production

The synthesis of (1S)-1-(2,3-difluorophenyl)ethanol primarily relies on asymmetric reduction or chiral resolution techniques. Two dominant methodologies are:

Asymmetric Catalytic Reduction

Ketone precursors such as 1-(2,3-difluorophenyl)ethanone are reduced enantioselectively using transition-metal catalysts or biocatalysts. For example, ketoreductases (KREDs) have been employed in analogous systems to achieve >99.9% enantiomeric excess (ee) at substrate concentrations up to 500 g/L . Key reaction parameters include:

ParameterOptimal Condition
Substrate Concentration100–500 g/L
Temperature25–40°C
SolventAqueous-organic biphasic systems
Catalyst Loading1–5 wt%

This method avoids hazardous reagents and aligns with green chemistry principles, offering scalability for industrial applications .

Chiral Resolution

Racemic mixtures of 1-(2,3-difluorophenyl)ethanol can be resolved via enzymatic or chemical means. Lipase-mediated kinetic resolution, for instance, selectively acetylates one enantiomer, leaving the desired (1S)-enantiomer unreacted. Reported yields exceed 40% with ee >98% .

Physicochemical and Spectroscopic Properties

Limited solubility data are available, but the compound is expected to dissolve in polar aprotic solvents (e.g., DMSO, THF) based on structural analogs . Spectroscopic characterization includes:

  • ¹H NMR: A doublet for the hydroxyl proton (δ 2.5–3.5 ppm) and multiplet signals for aromatic protons (δ 6.8–7.4 ppm) .

  • ¹⁹F NMR: Two distinct fluorine signals near δ -110 ppm (ortho) and -115 ppm (meta) .

Applications in Medicinal Chemistry

Fluorinated alcohols like (1S)-1-(2,3-difluorophenyl)ethanol serve as intermediates in drug synthesis. Their applications include:

Anticoagulant Development

Structural analogs of this compound are pivotal in synthesizing P2Y₁₂ receptor antagonists (e.g., Ticagrelor), which inhibit platelet aggregation in acute coronary syndromes . The (1S)-configuration ensures optimal binding to the target receptor.

Antimicrobial Agents

Fluorine’s electronegativity enhances interactions with bacterial enzymes. Derivatives of (1S)-1-(2,3-difluorophenyl)ethanol have shown preliminary activity against Gram-positive pathogens.

Comparative Analysis with Structural Analogs

The compound’s properties differ markedly from related fluorinated alcohols:

CompoundKey Differences
1-(3,4-Difluorophenyl)ethanolFluorine positions alter electronic effects and solubility
(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanolChlorine substitution increases molecular weight (192.59 g/mol) and reactivity

Recent Advances and Future Directions

Recent studies focus on enzymatic cascades for one-pot synthesis and computational modeling to predict enantioselectivity. Advances in flow chemistry may further enhance production efficiency .

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